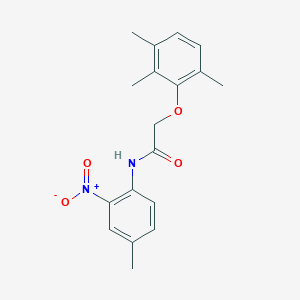![molecular formula C23H22N8 B255131 (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that has been developed as a potential treatment for estrogen receptor-positive (ER+) breast cancer. This compound has been shown to have potent anti-tumor activity in preclinical models of breast cancer, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Wirkmechanismus
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile works by binding to the estrogen receptor and inducing a conformational change that leads to down-regulation of the receptor. This down-regulation results in decreased expression of estrogen-responsive genes, which in turn leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has also been shown to have other biochemical and physiological effects. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to increase the levels of certain immune cells, such as natural killer cells and T cells, which could potentially enhance the immune response against tumors. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it has been extensively studied in preclinical models of breast cancer, and has been shown to have potent anti-tumor activity. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to be effective at overcoming resistance to other anti-estrogen therapies, which could be beneficial in the treatment of patients who have become resistant to other treatments. One limitation of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it is currently undergoing clinical trials, and its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. One area of interest is in the development of combination therapies that could enhance the anti-tumor activity of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile could be combined with other drugs that target different pathways involved in tumor growth, such as PI3K inhibitors or CDK4/6 inhibitors. Another area of interest is in the development of biomarkers that could predict which patients are most likely to respond to (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. Finally, future research could focus on the development of new SERDs that are even more potent and effective than (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
Synthesemethoden
The synthesis of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile involves a multi-step process that begins with the reaction of 2,3-dichloropyrazine with 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with azepane and sodium cyanide to form the desired product, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
Wissenschaftliche Forschungsanwendungen
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been extensively studied in preclinical models of breast cancer, where it has been shown to have potent anti-tumor activity. In these studies, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at inhibiting the growth of ER+ breast cancer cells, both in vitro and in vivo. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at overcoming resistance to other anti-estrogen therapies, such as tamoxifen and fulvestrant.
Eigenschaften
Produktname |
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile |
|---|---|
Molekularformel |
C23H22N8 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
5-(azepan-1-yl)-6-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H22N8/c1-2-31-20-10-6-5-9-17(20)28-22(31)16(13-24)21-23(30-11-7-3-4-8-12-30)29-19(15-26)18(14-25)27-21/h5-6,9-10,28H,2-4,7-8,11-12H2,1H3/b22-16+ |
InChI-Schlüssel |
AUOKQUQUFIQDIM-CJLVFECKSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
Kanonische SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)



